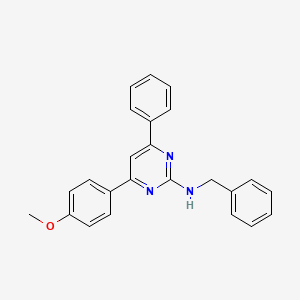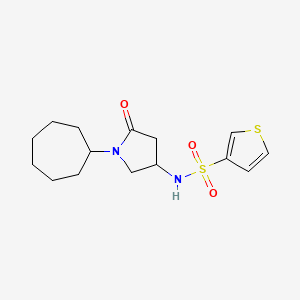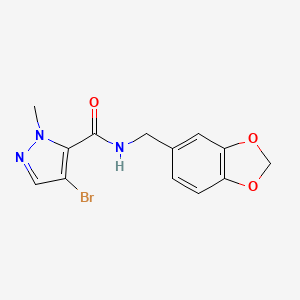
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes. For example, it has been found to inhibit the activity of protein kinase C by binding to its catalytic domain. This results in the inhibition of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is that its mechanism of action is not fully understood, making it difficult to interpret its pharmacological effects.
Future Directions
There are several future directions for the study of N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine. One potential direction is to further investigate its potential as an anticancer agent. Studies could focus on its efficacy against different types of cancer cells and its mechanism of action. Another potential direction is to investigate its potential as an antimalarial agent. Studies could focus on its efficacy against different strains of the Plasmodium parasite and its mechanism of action. Additionally, studies could focus on the development of derivatives of this compound with improved pharmacological properties.
Synthesis Methods
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine can be synthesized using various methods. One of the most common methods involves the reaction of 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine with benzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-benzyl-4-(4-methoxyphenyl)-6-phenyl-2-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various enzymes such as protein kinase C and cyclin-dependent kinase 2. These enzymes are involved in the regulation of cell growth and proliferation, making this compound a potential anticancer agent. It has also been found to exhibit antimalarial activity by inhibiting the growth of the Plasmodium falciparum parasite.
Properties
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-28-21-14-12-20(13-15-21)23-16-22(19-10-6-3-7-11-19)26-24(27-23)25-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMKKRLRRBKQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)


![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate](/img/structure/B6074539.png)
![2-{[(3-iodo-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B6074545.png)

![2-[1-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6074563.png)

